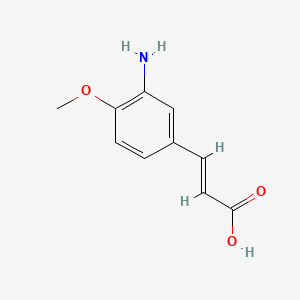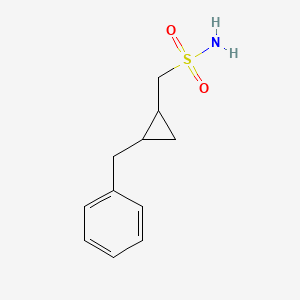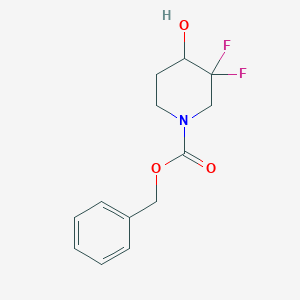![molecular formula C18H12N2S2 B2566184 2-フェニル-4-(フェニルスルファニル)チエノ[3,2-d]ピリミジン CAS No. 383146-83-6](/img/structure/B2566184.png)
2-フェニル-4-(フェニルスルファニル)チエノ[3,2-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core substituted with phenyl and phenylsulfanyl groups.
科学的研究の応用
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
Target of Action
The primary target of the compound 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, thereby influencing chromatin structure and promoting gene silencing .
Mode of Action
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine interacts with its target EZH2, inhibiting its function . This inhibition disrupts the methylation process, leading to changes in chromatin structure and gene expression .
Biochemical Pathways
The inhibition of EZH2 by 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine affects the histone methylation pathway . This disruption can lead to downstream effects such as altered gene expression, potentially affecting various cellular processes including cell proliferation and differentiation .
Result of Action
The molecular effect of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves the inhibition of EZH2, leading to changes in histone methylation and gene expression . On a cellular level, this can result in significant antitumor activity, as observed in various cancer cell lines .
生化学分析
Biochemical Properties
Thienopyrimidines, including 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine, have been designed as potential inhibitors of PDE4 . They interact with enzymes such as PDE4B and show inhibitory properties . The nature of these interactions is typically inhibitory, affecting the function of the enzyme .
Cellular Effects
Thienopyrimidines demonstrate potent antiproliferative activity against various tumor cell lines . They influence cell function by inhibiting the action of certain enzymes, leading to effects on cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves binding interactions with biomolecules such as enzymes, leading to enzyme inhibition . This results in changes in gene expression and impacts cellular processes .
Temporal Effects in Laboratory Settings
Over time, these compounds may influence the stability and long-term cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Thienopyrimidines have been studied for their anticancer effects, and dosage would likely influence the extent of these effects .
Metabolic Pathways
Thienopyrimidines are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Its interactions with enzymes and other biomolecules suggest it may be transported and distributed via these interactions .
Subcellular Localization
Its interactions with enzymes and other biomolecules suggest it may localize to specific compartments or organelles where these biomolecules are found .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine typically involves the cyclocondensation of a 2-aminoester derivative with ethyl isothiocyanate in the presence of a base such as sodium hydroxide . This reaction forms the pyrimidine ring, which is then further functionalized to introduce the phenyl and phenylsulfanyl groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace the phenyl or phenylsulfanyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
類似化合物との比較
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activity and applications.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds have been studied as PI3K inhibitors and show promising anticancer activity.
Tetrazinyl-thienopyrimidine derivatives: These compounds have demonstrated higher activity compared to their tetrazolyl or triazinyl analogues.
特性
IUPAC Name |
2-phenyl-4-phenylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)17-19-15-11-12-21-16(15)18(20-17)22-14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRDNCTCOKBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
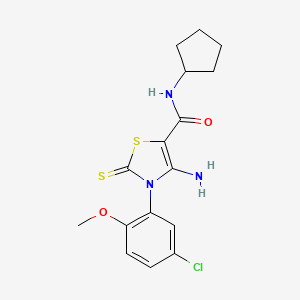
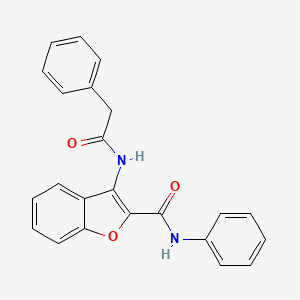

![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
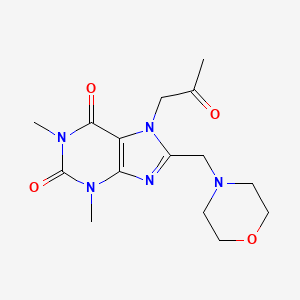
![2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2566115.png)
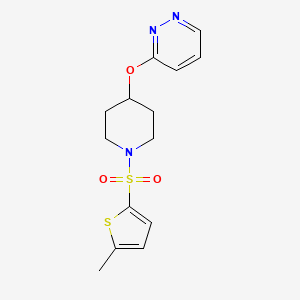


![1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2566119.png)
